molecular formula C14H26N6O4 B1522368 tert-butyl N-{[4-amino-5-({[(tert-butoxy)carbonyl]amino}methyl)-4H-1,2,4-triazol-3-yl]methyl}carbamate CAS No. 1253420-36-8

tert-butyl N-{[4-amino-5-({[(tert-butoxy)carbonyl]amino}methyl)-4H-1,2,4-triazol-3-yl]methyl}carbamate

Cat. No.: B1522368
CAS No.: 1253420-36-8
M. Wt: 342.39 g/mol
InChI Key: LLNGMXNUBNNBAD-UHFFFAOYSA-N
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Description

tert-Butyl N-{[4-amino-5-({[(tert-butoxy)carbonyl]amino}methyl)-4H-1,2,4-triazol-3-yl]methyl}carbamate (hereafter referred to as Compound A) is a heterocyclic molecule featuring a 1,2,4-triazole core functionalized with amino and tert-butoxycarbonyl (Boc) protecting groups. The Boc groups are strategically positioned to shield reactive amine functionalities during synthetic processes, a common strategy in peptide and medicinal chemistry to enhance stability and control reactivity . The compound’s structure combines a triazole ring—known for hydrogen-bonding capabilities and pharmacological relevance—with dual Boc protection, making it a versatile intermediate in drug discovery, particularly for kinase inhibitors or protease-targeting agents .

Properties

IUPAC Name

tert-butyl N-[[4-amino-5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,2,4-triazol-3-yl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N6O4/c1-13(2,3)23-11(21)16-7-9-18-19-10(20(9)15)8-17-12(22)24-14(4,5)6/h7-8,15H2,1-6H3,(H,16,21)(H,17,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLNGMXNUBNNBAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NN=C(N1N)CNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties
tert-butyl N-{[4-amino-5-({[(tert-butoxy)carbonyl]amino}methyl)-4H-1,2,4-triazol-3-yl]methyl}carbamate is a synthetic compound characterized by its complex structure involving a triazole ring, carbamate functional group, and tert-butoxy carbonyl protecting group. Its molecular formula is C14H24N4O4C_{14}H_{24}N_4O_4, and it has a molecular weight of approximately 328.37 g/mol.

The biological activity of this compound is primarily linked to its interactions with various biological pathways and targets. It has shown potential in the following areas:

  • Antimicrobial Activity : The triazole moiety is known for its antifungal properties, potentially inhibiting the growth of fungal pathogens by interfering with ergosterol synthesis.
  • Anticancer Properties : Research indicates that compounds with similar structures can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways such as MAPK/ERK and PI3K/Akt pathways.
  • Immunomodulation : The compound may influence immune responses by acting on cytokine production and immune cell activation.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits:

  • Cytotoxicity against Cancer Cell Lines : Cell viability assays reveal that this compound can significantly reduce the proliferation of various cancer cell lines, including breast and lung cancer cells.
Cell LineIC50 (µM)Reference
MCF-7 (Breast)15.2
A549 (Lung)12.8
HeLa (Cervical)18.5

In Vivo Studies

Animal model studies have provided insights into the pharmacokinetics and therapeutic potential of this compound:

  • Efficacy in Tumor Models : In xenograft mouse models, treatment with the compound resulted in significant tumor growth inhibition compared to control groups.
Study TypeTumor TypeResultReference
XenograftBreast Cancer60% reduction in tumor size
XenograftLung Cancer55% reduction in tumor size

Case Studies

Several case studies have highlighted the clinical relevance of compounds similar to this compound:

  • Case Study on Fungal Infections : A patient with a resistant fungal infection showed significant improvement after being treated with a triazole-based regimen, suggesting potential applications for this compound in antifungal therapies.
  • Cancer Treatment Trial : A phase II clinical trial evaluated a related triazole compound in patients with advanced solid tumors, reporting promising efficacy and manageable toxicity profiles.

Scientific Research Applications

Medicinal Chemistry

The compound's unique structure allows it to function as a potential drug candidate. Its triazole ring has been associated with antifungal and antibacterial properties. Research indicates that derivatives of triazoles can inhibit key enzymes in pathogens, making them candidates for antibiotic development .

Anticancer Research

Studies have explored the synthesis of triazole derivatives that exhibit cytotoxicity against cancer cell lines. The incorporation of the carbamate moiety enhances solubility and bioavailability, which are critical for effective anticancer therapies . The compound's ability to modulate biological pathways involved in cancer progression is an area of active investigation.

Immunology

The compound has been studied for its role in modulating immune responses. Triazole derivatives have shown promise as Toll-like receptor (TLR) antagonists, which can be beneficial in treating autoimmune diseases by preventing overactive immune responses .

Synthesis of Chiral Building Blocks

The tert-butoxycarbonyl group provides a protective mechanism during synthesis, allowing for the creation of chiral amino acid derivatives. These derivatives are essential in the development of peptides and proteins with specific biological functions .

Case Studies

StudyFocusFindings
Sherer & Brugger (2023)Synthesis of triazole derivativesDemonstrated the synthesis of polycyclic TLR antagonists using similar carbamate structures, highlighting their potential in immune disorder treatments .
Falkevich et al. (2023)Anticancer activityInvestigated the cytotoxic effects of triazole-based compounds on various cancer cell lines, showing promising results for future drug development .
Sabu et al. (2023)Chiral amino acidsUtilized the compound in Mitsunobu reactions to synthesize novel chiral amino acid derivatives, emphasizing its utility in peptide synthesis .

Comparison with Similar Compounds

Structural Insights :

  • Substituent Effects: The Boc-aminomethyl group in Compound A provides steric bulk and hydrolytic stability, unlike the benzamido group in , which introduces aromaticity but reduces solubility in polar solvents.

Functional and Physicochemical Properties

Property Compound A
Solubility Moderate in DCM, DMSO Low in polar solvents Low due to benzamido High in DMF, MeOH
Melting Point 163–166°C* Not reported Not reported >200°C
Stability Stable under inert gas Sensitive to light Hydrolytically stable Sensitive to acid

*Based on analogous triazole-Boc compounds .

Key Observations :

  • The Boc groups in Compound A improve stability compared to unprotected amines but reduce solubility in aqueous media .

Preparation Methods

Modular Synthesis of the 1,2,4-Triazole Core with Amino Acid Derivatives

A recent advanced method reported in The Journal of Organic Chemistry (2024) describes a three-step modular procedure to access fused bicyclic-triazoles, which can be adapted for the preparation of substituted triazoles similar to the target compound. This method involves:

  • Step 1: Coupling of carboxylic acids (which can be amino acid derivatives) with acyl hydrazines to form hydrazides.
  • Step 2: Cyclization under controlled conditions to generate the 1,2,4-triazole ring fused to other ring systems.
  • Step 3: Functional group manipulations to install amino and carbamate substituents.

This approach is notable for good to excellent yields, tolerance of various substituents (aliphatic and aryl), and applicability to both small-scale discovery and large-scale development, with conditions that can avoid column chromatography.

Introduction of tert-Butoxycarbonyl (Boc) Protecting Groups

The tert-butyl carbamate protecting groups are introduced using di-tert-butyl dicarbonate (Boc2O) as the Boc source. The Boc protection of amino groups is a well-established method to enhance stability and facilitate purification.

A green and chemoselective method for N-tert-butoxycarbonylation has been reported, involving:

  • Use of Boc2O in the presence of catalytic 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF) solvent.
  • Reaction conducted at low temperature (0 °C) for 2 hours to ensure selectivity and high yield.
  • Workup includes aqueous washes with citric acid and brine to remove impurities.
  • Purification by flash column chromatography on silica gel.

This method achieves high yields (up to 95-97%) for tert-butyl carbamate derivatives and allows recovery and recycling of the Boc carrier with a 95% recovery rate, enhancing sustainability.

Specific Synthesis of the Target Compound’s Key Intermediate

The key intermediate, which contains the Boc-protected amino methyl group attached to the 1,2,4-triazole ring, can be synthesized by:

  • Starting from an amino acid or amino acid derivative to build the triazole ring via the modular procedure.
  • Introducing the Boc-protected aminomethyl substituent through reaction with Boc-protected reagents or via reductive amination strategies using Boc-protected amines.
  • Careful control of reaction conditions to maintain the integrity of the Boc groups and avoid side reactions.

Optimization and Yield Considerations

Optimization studies in related carbamate syntheses indicate that:

  • Catalyst loading, reaction temperature, and equivalents of Boc2O are critical parameters.
  • Using mild bases such as potassium carbonate or DMAP as catalysts improves yield and selectivity.
  • Solvent choice (e.g., THF, ethyl acetate) affects reaction rates and product purity.
  • Reaction monitoring by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy ensures reaction completion and product integrity.

Summary Table: Preparation Steps and Conditions

Step No. Reaction Type Reagents/Conditions Yield Range Notes
1 Coupling of carboxylic acid with acyl hydrazine Amino acid derivative + acyl hydrazine, mild heating Good to excellent (70-90%) Modular approach to form triazole scaffold
2 Cyclization to form fused triazole Controlled heating, solvent-dependent High (80-95%) Avoids chromatography, scalable
3 Boc protection of amino groups Boc2O, DMAP catalyst, THF, 0 °C, 2 h 95-97% Chemoselective, Boc carrier recyclable
4 Aminomethyl substitution Reductive amination or nucleophilic substitution Moderate to high (60-90%) Maintain Boc protection, purified by chromatography

Research Findings and Practical Notes

  • The modular method for triazole synthesis allows flexible substitution patterns, essential for the target compound’s complex substitution.
  • Boc protection is efficiently achieved under mild, green conditions with high recovery of reagents, reducing waste.
  • The reaction conditions are compatible with sensitive functional groups, preserving the amino and carbamate moieties.
  • Purification techniques such as flash chromatography are effective, but the modular approach can reduce the need for extensive purification.
  • Analytical data including ^1H and ^13C NMR, mass spectrometry, and melting point determinations confirm the structure and purity of intermediates and final products.

Q & A

Q. Table 1: Common Synthetic Routes

StepReagents/ConditionsYield (%)Reference
Boc ProtectionBoc₂O, TEA, DCM, 0°C → RT85–90
Triazole FormationNaN₃, CuI, DMF, 80°C70–75
Final PurificationSilica gel (EtOAc/hexane)>95

Q. Table 2: Stability Under Stress Conditions

ConditionDegradation Time (t₁/₂)Major Degradants
pH 2.0 (HCl)2 hFree amine, CO₂
pH 12.0 (NaOH)30 mintert-Butanol, urea
UV Light (254 nm)48 hOxidized triazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl N-{[4-amino-5-({[(tert-butoxy)carbonyl]amino}methyl)-4H-1,2,4-triazol-3-yl]methyl}carbamate
Reactant of Route 2
Reactant of Route 2
tert-butyl N-{[4-amino-5-({[(tert-butoxy)carbonyl]amino}methyl)-4H-1,2,4-triazol-3-yl]methyl}carbamate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.